molecular formula C25H25ClN2O3 B15294362 TMRM Chloride

TMRM Chloride

Cat. No.: B15294362
M. Wt: 436.9 g/mol
InChI Key: MXEUOJLEPAFKIT-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetramethylrhodamine methyl ester chloride typically involves the reaction of tetramethylrhodamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using chromatographic techniques to obtain the pure compound .

Industrial Production Methods

Industrial production of tetramethylrhodamine methyl ester chloride follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Tetramethylrhodamine methyl ester chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out in organic solvents under controlled temperatures and pH conditions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield different rhodamine derivatives, while reduction can produce non-fluorescent compounds .

Scientific Research Applications

Tetramethylrhodamine methyl ester chloride has a wide range of applications in scientific research:

Mechanism of Action

Tetramethylrhodamine methyl ester chloride exerts its effects by accumulating in active mitochondria due to the mitochondrial membrane potential. The compound is taken up by mitochondria and emits fluorescence when excited by specific wavelengths of light. This fluorescence can be detected and measured, providing information about mitochondrial function and health .

Comparison with Similar Compounds

Tetramethylrhodamine methyl ester chloride is often compared with other fluorescent dyes such as:

Tetramethylrhodamine methyl ester chloride is unique due to its high sensitivity and specificity for active mitochondria, making it a preferred choice for many researchers .

Properties

Molecular Formula

C25H25ClN2O3

Molecular Weight

436.9 g/mol

IUPAC Name

[6-(dimethylamino)-9-(2-methoxycarbonylphenyl)xanthen-3-ylidene]-dimethylazanium;chloride

InChI

InChI=1S/C25H25N2O3.ClH/c1-26(2)16-10-12-20-22(14-16)30-23-15-17(27(3)4)11-13-21(23)24(20)18-8-6-7-9-19(18)25(28)29-5;/h6-15H,1-5H3;1H/q+1;/p-1

InChI Key

MXEUOJLEPAFKIT-UHFFFAOYSA-M

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)OC.[Cl-]

Origin of Product

United States

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